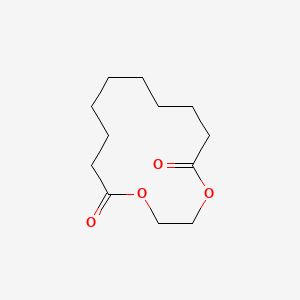
1,4-Dioxacyclotetradecane-5,14-dione
Übersicht
Beschreibung
1,4-Dioxacyclotetradecane-5,14-dione, also known as Cyclic Ethylene Ester Sebacic Acid, Cyclic Ethylene Decanedioate, and Cyclic 1,2-Eth . It has a molecular formula of C12H20O4 and a molecular weight of 228.28 . It is used in medical goods and for the identification of additives in polymers from single-use bioprocessing bags .
Synthesis Analysis
The synthesis of 1,4-Dioxacyclotetradecane-5,14-dione can be achieved from Sebacic acid and Ethylene glycol .Molecular Structure Analysis
The molecular structure of 1,4-Dioxacyclotetradecane-5,14-dione is represented by the formula C12H20O4 . The canonical SMILES representation is C1CCCCC(=O)OCCOC(=O)CCC1 .Chemical Reactions Analysis
1,4-Dioxacyclotetradecane-5,14-dione has been extensively studied in the synthesis and structural analysis of macrocyclic dioxotetraamine ligands and their metal complexes. It has also been used in the synthesis of novel degradable polyesters.Physical And Chemical Properties Analysis
1,4-Dioxacyclotetradecane-5,14-dione has a melting point of 40-41 °C, a boiling point of 442.1°C, and a density of 1.021g/cm3 .Wissenschaftliche Forschungsanwendungen
Medical Goods
“1,4-Dioxacyclotetradecane-5,14-dione” is used in the production of medical goods . The compound’s properties make it suitable for use in various medical applications, although the specifics of these applications are not detailed in the source.
Identification of Additives in Polymers
This compound is used in the identification of additives in polymers from single-use bioprocessing bags. This is achieved through accelerated solvent extraction and ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry .
Experimental / Research Use
“1,4-Dioxacyclotetradecane-5,14-dione” is offered for experimental and research use . This suggests that it is used in various scientific experiments and research projects, although the specifics of these uses are not detailed in the source.
Poly(glycerol sebacate) Elastomer
“Ethylene sebacate” is a key component in the synthesis of poly(glycerol sebacate) (PGS), a widely studied elastomeric copolymer . PGS is obtained from the polycondensation of two bioresorbable monomers, glycerol and sebacic acid .
Biological Tissue Engineering
PGS has attracted increasing attention as a potential material for applications in biological tissue engineering . Its biodegradability and the possibility to tailor its biodegradability rate and mechanical properties make it an ideal candidate for this field .
Production of Biodegradable Polyester
PGS is a biodegradable polyester produced through the esterification of glycerol with sebacic acid . Its degradation results in non-toxic products, making it a safe and environmentally friendly material .
Synthesis of Poly(butylene succinate-co-sebacicate-co-salicylicate) Copolyesters
“Ethylene sebacate” can be used in the synthesis of poly(butylene succinate-co-sebacicate-co-salicylicate) copolyesters . These copolyesters have potential applications in various fields, although the specifics of these applications are not detailed in the source.
Eigenschaften
IUPAC Name |
1,4-dioxacyclotetradecane-5,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-11-7-5-3-1-2-4-6-8-12(14)16-10-9-15-11/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQHIELVPOKJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(=O)OCCOC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204345 | |
| Record name | 1,4-Dioxatetradecane-5,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5578-82-5 | |
| Record name | Ethylene sebacate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5578-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxatetradecane-5,14-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxatetradecane-5,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxacyclotetradecane-5,14-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




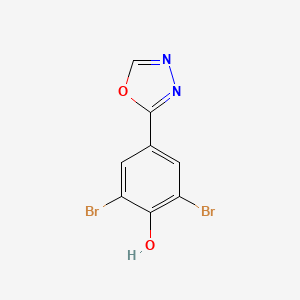
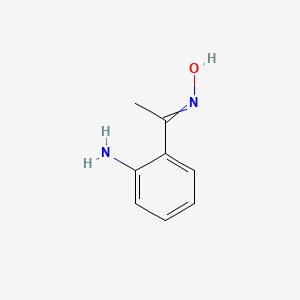
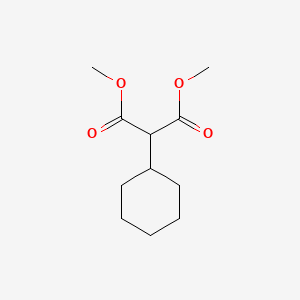
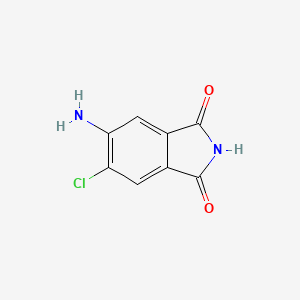



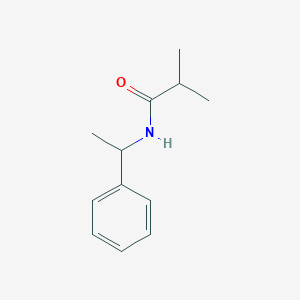
![6-Methoxybenzo[b]thiophene-2,3-dione](/img/structure/B1621887.png)
![2-[2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoylamino]acetic acid](/img/structure/B1621889.png)
![1-(3,6-Dibromocarbazol-9-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1621890.png)
![[2-(4-Methoxy-phenyl)-chromen-4-ylideneamino]-acetic acid](/img/structure/B1621891.png)
